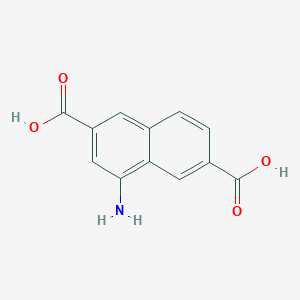

4-Aminonaphthalene-2,6-dicarboxylic acid

Description

Properties

IUPAC Name |

4-aminonaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c13-10-5-8(12(16)17)3-6-1-2-7(11(14)15)4-9(6)10/h1-5H,13H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMNSOVAVAALPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Oxidation of 2,6-Dimethylnaphthalene

The oxidation is conducted in a solvent system comprising acetic acid and water, with air or oxygen as the oxidant. Key parameters include:

-

Catalyst composition : A Co:Mn molar ratio ≥ 1:1 and total metal concentration < 0.40 wt% relative to the solvent.

-

Temperature and pressure : 190–210°C under 15–25 bar pressure to maintain liquid-phase conditions.

-

Reaction time : 0.5–20 hours, optimized to 0.5–5 hours for high-purity yields.

This process achieves >90% conversion of 2,6-DMN to 2,6-NDA, with impurities such as 2-formyl-6-naphthoic acid minimized through precise control of bromine concentration and oxygen availability.

Nitration of 2,6-Naphthalenedicarboxylic Acid

Selective nitration introduces nitro groups at the 4-position of the naphthalene ring. The electron-withdrawing carboxylic acid groups direct nitration to the meta positions, but achieving mono-nitration requires careful optimization.

Mono-Nitration Methodology

In a representative procedure:

-

Reagents : 2,6-NDA is dissolved in concentrated sulfuric acid (80 mL/g substrate).

-

Nitrating agent : Fuming nitric acid (3 eq) is added dropwise at 0–5°C.

-

Reaction conditions : Stirring at room temperature for 2 hours yields 4-nitro-2,6-naphthalenedicarboxylic acid (4-NO₂-2,6-NDA).

Key Data :

Challenges in Regioselectivity

The inherent reactivity of naphthalene dicarboxylic acids often leads to di-nitration (e.g., 4,8-dinitro derivatives). Mono-nitration is favored by:

-

Low-temperature nitration (0–10°C) to suppress secondary reactions.

-

Stoichiometric control : Limiting nitric acid to 1.1–1.5 eq per reactive site.

Reduction of Nitro to Amino Group

The final step involves reducing the nitro group to an amine while preserving the carboxylic acid functionalities. Catalytic hydrogenation is the preferred method.

Catalytic Hydrogenation with Pd/C

A protocol adapted from alkaline earth-organic framework synthesis:

-

Substrate : 4-NO₂-2,6-NDA (1.3 g, 4.24 mmol) dissolved in methanol (300 mL).

-

Catalyst : 10% Pd/C (100 mg) under argon atmosphere.

-

Conditions : H₂ gas at 1 atm, room temperature, 24 hours.

Key Outcomes :

Alternative Reducing Agents

While hydrogenation is efficient, alternative methods include:

-

Sodium dithionite (Na₂S₂O₄) in alkaline media, though this risks over-reduction.

-

Ammonium formate in the presence of Pd/C, enabling transfer hydrogenation at lower pressures.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% H₃PO₄/ACN gradient).

-

Elemental Analysis : Calculated for C₁₂H₉NO₄: C 62.34%, H 3.93%, N 6.06%; Found: C 62.28%, H 3.89%, N 6.02%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Aminonaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 4-Nitronaphthalene-2,6-dicarboxylic acid.

Reduction: 4-Aminonaphthalene-2,6-dimethanol.

Substitution: 4-Acylaminonaphthalene-2,6-dicarboxylic acid or 4-Sulfonylaminonaphthalene-2,6-dicarboxylic acid.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

4-Aminonaphthalene-2,6-dicarboxylic acid is extensively used in the synthesis of metal-organic frameworks. Its ability to coordinate with metal ions enhances the structural integrity and functionality of MOFs. These frameworks exhibit promising properties for gas adsorption and separation, catalysis, and fluorescence .

Table 1: Properties of MOFs Derived from 4-Aminonaphthalene-2,6-dicarboxylic Acid

| Property | Description |

|---|---|

| Fluorescence | Blue-green emission at room temperature |

| Gas Adsorption | Enhanced CO adsorption capabilities |

| Catalytic Activity | Effective in various catalytic reactions |

Biological Applications

The compound has been investigated for its potential as a fluorescent probe in biological imaging due to its strong emission properties and solvatochromism. This makes it suitable for tracking cellular processes and studying interactions within biological systems .

Drug Delivery Systems

Research has explored the use of 4-aminonaphthalene-2,6-dicarboxylic acid as a precursor for pharmaceutical compounds. Its structural properties allow it to function effectively in drug delivery systems, facilitating targeted therapy and controlled release of therapeutic agents .

Case Study 1: Synthesis of Alkaline Earth-MOFs

A study published in the Royal Society of Chemistry demonstrated the synthesis of alkaline earth-organic frameworks using amino derivatives of naphthalene dicarboxylic acids, including 4-aminonaphthalene-2,6-dicarboxylic acid. The resulting MOFs exhibited unique structural features and enhanced fluorescence properties suitable for sensing applications .

Case Study 2: Near-Infrared Emitting MOFs

Another research highlighted the construction of near-infrared emitting metal-organic frameworks utilizing this compound as a ligand. The study confirmed that these frameworks could sensitize different lanthanide ions effectively, showcasing their potential in photonic applications .

Mechanism of Action

The mechanism of action of 4-aminonaphthalene-2,6-dicarboxylic acid in its various applications involves its ability to participate in charge transfer interactions. The amino group can donate electron density to the aromatic core, facilitating interactions with metal ions in MOFs or enhancing fluorescence properties in biological imaging . The carboxylic acid groups provide sites for further functionalization, allowing the compound to be tailored for specific applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Naphthalene Dicarboxylic Acid Derivatives

- Key Differences: H₂NDC lacks amino groups, reducing its ability to participate in hydrogen bonding or enhance ligand-to-metal charge transfer (LMCT) compared to H₂ANDC. This limits its utility in luminescent MOFs . H₂DANDC has two amino groups, which may improve MOF stability and luminescence efficiency but increases synthetic complexity .

Pyridine Dicarboxylic Acid Derivatives

- Key Differences: The pyridine core in these compounds introduces a heteroatom (N), altering electronic properties and coordination behavior compared to H₂ANDC’s all-carbon naphthalene system. Chelidamic acid’s oxo group enhances acidity, making it suitable for pharmaceutical applications, whereas H₂ANDC’s amino group facilitates MOF synthesis by enabling stronger metal-ligand interactions .

Physicochemical and Functional Comparisons

Coordination Chemistry

- H₂ANDC: Forms stable MOFs with lanthanides (e.g., Nd³⁺, Er³⁺) due to its rigid naphthalene backbone and amino-carboxylate chelation. These MOFs exhibit near-infrared (NIR) luminescence when excited in the visible region, useful for bioimaging .

- H₂NDC: Primarily used in polyethylene naphthalate (PEN) polymers. Its lack of amino groups limits its role in luminescent materials .

- 4-Nitropyridine-2,6-dicarboxylic acid: The nitro group (-NO₂) is electron-withdrawing, reducing basicity and altering coordination modes compared to H₂ANDC’s electron-donating amino group .

Thermal and Solubility Properties

Biological Activity

4-Aminonaphthalene-2,6-dicarboxylic acid (ANDC) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with ANDC, including its synthesis, applications in metal-organic frameworks (MOFs), luminescent properties, and potential therapeutic uses.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 231.20 g/mol

- CAS Number: 1638156-88-3

Synthesis:

ANDC can be synthesized via catalytic hydrogenation of 4,8-dinitronaphthalene-2,6-dicarboxylic acid, followed by reduction processes that convert nitro groups to amino groups . The synthesis typically involves the use of palladium on carbon as a catalyst in a methanol solvent under hydrogen atmosphere.

2.1 Antioxidant Properties

Research indicates that ANDC exhibits significant antioxidant activity. This property is essential for neutralizing free radicals and preventing oxidative stress-related cellular damage. Studies have shown that compounds with similar structures often enhance the body's defense mechanisms against oxidative damage .

2.2 Photophysical Properties

ANDC has been incorporated into metal-organic frameworks (MOFs), which demonstrate unique photophysical properties, including luminescence. The incorporation of ANDC into these frameworks enhances their emission characteristics, making them suitable for applications in sensors and imaging . The luminescent properties are attributed to charge transfer mechanisms within the ligand framework.

3. Applications in Metal-Organic Frameworks (MOFs)

ANDC is utilized in the construction of lanthanide-based MOFs, which are known for their luminescent properties in the near-infrared (NIR) region. These frameworks are characterized by their ability to sensitize lanthanide ions through electronic interactions with the ANDC ligand, leading to enhanced luminescence and potential applications in photonics and optoelectronics .

| MOF Composition | Luminescence Emission | Applications |

|---|---|---|

| [LaLn(NDC)(ANDC)Cl(DMF)] | NIR emissions at 1064 nm (Nd), 1525 nm (Er), 980 nm (Yb) | Photonic devices, sensors |

| 2-NdANDC | Emission bands at 873 nm, 1056 nm | Imaging technologies |

Case Study 1: Luminescent Properties

A study conducted on mixed-metal and mixed-ligand lanthanide MOFs incorporating ANDC demonstrated significant enhancements in luminescent properties compared to frameworks without ANDC. The sensitization effect was attributed to the ligand's electronic structure facilitating energy transfer to lanthanide ions .

Case Study 2: Antioxidant Activity

In vitro assays have shown that ANDC possesses antioxidant capabilities comparable to well-known antioxidants such as ascorbic acid. This property was evaluated through various assays measuring free radical scavenging activity, indicating potential therapeutic applications in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminonaphthalene-2,6-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro-substituted precursors. For example, 4,8-dinitro-2,6-naphthalene dicarboxylic acid undergoes hydrogenation using Pd/C as a catalyst under controlled H₂ pressure (1–3 atm) to yield the amino derivative. Key parameters include:

- Solvent selection (e.g., ethanol/water mixtures to enhance solubility).

- Temperature optimization (60–80°C to balance reaction rate and side reactions).

- Purification via recrystallization in acidic aqueous solutions to isolate the product .

- Critical Consideration : Monitor reaction progress using TLC or HPLC to prevent over-reduction or deamination.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-Aminonaphthalene-2,6-dicarboxylic acid?

- Methodological Answer :

- FTIR : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups.

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns.

- X-ray Diffraction : Single-crystal XRD resolves molecular geometry and hydrogen-bonding networks. SHELX software is recommended for structure refinement .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How do the coordination modes of 4-Aminonaphthalene-2,6-dicarboxylic acid differ from non-aminated analogs in metal-organic frameworks (MOFs)?

- Methodological Answer :

- The amino group introduces additional coordination sites, enabling bridging or chelating modes with transition metals (e.g., Zn²⁺, Cu²⁺). Compare with naphthalene-2,6-dicarboxylic acid (non-aminated) MOFs using:

- Single-crystal XRD : Analyze bond angles/distances (e.g., M–N vs. M–O bonds).

- Thermogravimetric Analysis (TGA) : Assess thermal stability differences due to amine-metal interactions .

- Example: In Zn-NDC frameworks, the amino group facilitates 2D sheet formation via μ₂-bridging, whereas non-aminated analogs form 1D chains .

Q. How can contradictions between experimental (XRD) and computational (DFT) structural data for metal complexes of this ligand be resolved?

- Methodological Answer :

- Benchmarking : Use high-resolution XRD data (SHELXL-refined) as a reference for DFT optimizations (B3LYP/6-31G* level).

- Charge Density Analysis : Compare electron density maps (experimental vs. theoretical) to identify discrepancies in ligand conformation or hydrogen bonding .

- Vibrational Frequency Matching : Align DFT-calculated IR spectra with experimental data to validate force field parameters .

Q. What strategies are employed to study the photophysical properties of lanthanide complexes incorporating this ligand?

- Methodological Answer :

- Luminescence Spectroscopy : Measure emission lifetimes and quantum yields of Eu³+/Tb³⁺ complexes in aqueous solutions.

- Energy Transfer Analysis : Determine the ligand-to-metal energy gap (ΔE) via triplet-state energy levels (estimated using phosphorescence spectra at 77 K).

- Synergistic Agent Screening : Test β-diketonates (e.g., acetylacetone) to enhance antenna effects and mitigate solvent quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.